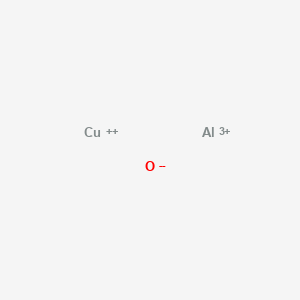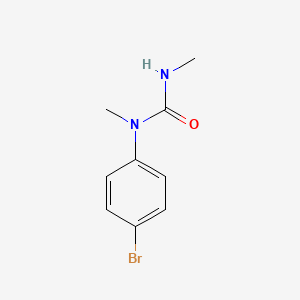![molecular formula C6H10N2O B13906336 2,5-Diazabicyclo[2.2.2]octan-3-one](/img/structure/B13906336.png)
2,5-Diazabicyclo[2.2.2]octan-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Diazabicyclo[222]octan-3-one is a bicyclic organic compound that contains two nitrogen atoms within its structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Diazabicyclo[2.2.2]octan-3-one can be achieved through several methods. One common approach involves the cycloaddition of 3-oxidopyraziniums with acrylate derivatives, followed by a Wagner-Meerwein rearrangement . This method provides moderate to high yields of the desired product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale cycloaddition reactions using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound.
Analyse Des Réactions Chimiques
Types of Reactions
2,5-Diazabicyclo[2.2.2]octan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace specific atoms or groups within the compound.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as halides, amines, or thiols under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
2,5-Diazabicyclo[2.2.2]octan-3-one has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions, including cycloadditions and rearrangements.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Mécanisme D'action
The mechanism of action of 2,5-Diazabicyclo[2.2.2]octan-3-one involves its function as a nucleophile and base in various chemical reactions . The compound’s nitrogen atoms play a crucial role in facilitating these reactions by donating electron pairs to form new bonds. This nucleophilic behavior is essential in catalyzing reactions and forming stable intermediates.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Diazabicyclo[2.2.2]octane (DABCO): A similar bicyclic compound with two nitrogen atoms, commonly used as a catalyst and reagent in organic synthesis.
Quinuclidine: Another bicyclic compound with a nitrogen atom, used in various chemical reactions and as a building block in drug synthesis.
Uniqueness
2,5-Diazabicyclo[2.2.2]octan-3-one is unique due to its specific arrangement of nitrogen atoms and its ability to undergo a wide range of chemical reactions. Its versatility as a nucleophile and base makes it a valuable compound in both academic research and industrial applications.
Propriétés
Formule moléculaire |
C6H10N2O |
|---|---|
Poids moléculaire |
126.16 g/mol |
Nom IUPAC |
2,5-diazabicyclo[2.2.2]octan-3-one |
InChI |
InChI=1S/C6H10N2O/c9-6-5-2-1-4(8-6)3-7-5/h4-5,7H,1-3H2,(H,8,9) |
Clé InChI |
UJRFMVLNPRACNE-UHFFFAOYSA-N |
SMILES canonique |
C1CC2C(=O)NC1CN2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Phenylbicyclo[2.2.1]heptan-2-one](/img/structure/B13906273.png)


![1-Tributylstannyl-5,8-dioxaspiro[3.4]oct-1-en-3-one](/img/structure/B13906291.png)


![3-Azabicyclo[3.1.1]heptan-1-amine;dihydrochloride](/img/structure/B13906305.png)

![tert-Butyl 2-iodo-6-azaspiro[3.5]nonane-6-carboxylate](/img/structure/B13906308.png)
![2',3,3',4',5',6'-Hexafluoro[1,1'-biphenyl]-4-amine](/img/structure/B13906312.png)



